Methyl 5-(4-(benzylsulfonyl)piperidin-1-yl)-5-oxopentanoate
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Description
Methyl 5-(4-(benzylsulfonyl)piperidin-1-yl)-5-oxopentanoate, also known as MBP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of piperidine-based compounds and has been found to exhibit promising biological activities.
Scientific Research Applications
1. Hypoglycemic Agents
A study by Grell et al. (1998) delves into the structure-activity relationships of hypoglycemic benzoic acid derivatives, including the synthesis and evaluation of compounds related to repaglinide, a notable therapeutic for type 2 diabetes. This research underscores the compound's role in the development of diabetes medications (Grell et al., 1998).
2. Antidepressant and Cognitive Enhancers
The exploration of N-alkylated arylsulfonamides derivatives of (aryloxy)ethyl piperidines has demonstrated potential in the treatment of CNS disorders, showcasing the compound's application in creating novel antidepressants and cognitive enhancers (Canale et al., 2016).
3. Antimicrobial Activity
Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing moderate to significant antimicrobial activity. This indicates the compound's utility in developing new antimicrobial agents (Khalid et al., 2016).
4. Enzyme Inhibition for Drug Metabolism
The study on the oxidative metabolism of Lu AA21004, a novel antidepressant, involved the compound as part of the enzymatic pathway exploration, demonstrating its significance in understanding drug metabolism and interactions (Hvenegaard et al., 2012).
5. Na+/H+ Antiporter Inhibition
Research into Na+/H+ exchanger inhibitors for cardiac ischemia treatment highlighted the synthesis of (2-methyl-5-(methylsulfonyl)benzoyl)guanidine, pointing to the compound's potential in cardiovascular disease management (Baumgarth et al., 1997).
properties
IUPAC Name |
methyl 5-(4-benzylsulfonylpiperidin-1-yl)-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5S/c1-24-18(21)9-5-8-17(20)19-12-10-16(11-13-19)25(22,23)14-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBAXRZMTIGIEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-(benzylsulfonyl)piperidin-1-yl)-5-oxopentanoate |
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